3-Nitrobenzenesulfonohydrazide
Overview
Description
3-Nitrobenzenesulfonohydrazide is an organic compound with the chemical formula C6H7N3O4S. It is a yellow crystalline solid that is soluble in some organic solvents such as ethanol and dichloromethane but insoluble in water. This compound is known for its strong oxidizing and reducing properties, making it a valuable reagent in various chemical reactions .
Mechanism of Action
Target of Action
Similar compounds such as sulfonylhydrazides have been reported to exhibit antiproliferative effects against certain cancer cell lines
Mode of Action
It’s known that sulfonylhydrazides can generate diimide in polar solvents by in situ elimination of o-nitrobenzenesulfinic acid at room temperature and neutral ph . These mild reaction conditions for the generation of diimide are very attractive for substrates containing sensitive groups .
Biochemical Pathways
Similar compounds such as nitrobenzene have been reported to affect certain bacterial pathways for degradation
Action Environment
It’s known that environmental factors can significantly influence the degradation of similar compounds
Biochemical Analysis
Biochemical Properties
3-Nitrobenzenesulfonohydrazide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductases, affecting their catalytic activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to changes in the conformation and activity of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can induce oxidative stress, leading to the activation of stress response pathways and changes in gene expression . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes by binding to their active sites . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its activity. The degradation products can also have biological activity, which may contribute to the observed effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing the activity of certain enzymes or pathways . At high doses, this compound can be toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a specific dose is required to elicit a particular response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound can be metabolized by certain oxidoreductases, leading to the production of reactive intermediates that can further interact with other biomolecules. These interactions can have downstream effects on cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, this compound can localize to various cellular compartments, where it can exert its effects. The distribution of this compound can influence its activity and function, as different cellular compartments have distinct biochemical environments that can affect the behavior of this compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function . It can be targeted to particular compartments or organelles within the cell through specific targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence mitochondrial function. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications.
Preparation Methods
3-Nitrobenzenesulfonohydrazide can be synthesized through several methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with hydrazine hydrate. The reaction typically takes place under mild conditions and can be carried out in a one-pot protocol. The resulting product can be stored at -20°C under nitrogen for up to two months .
Another method involves the nitration of benzenesulfonyl hydrazide. This process requires careful control of reaction conditions to ensure the selective formation of the nitro compound. Industrial production methods often utilize large-scale nitration reactors to achieve high yields and purity .
Chemical Reactions Analysis
3-Nitrobenzenesulfonohydrazide undergoes various types of chemical reactions, including:
Reduction: It can be reduced to form diimide, which is a useful reducing agent for alkenes. This reaction is typically carried out in polar solvents at room
Properties
IUPAC Name |
3-nitrobenzenesulfonohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-3-1-2-5(4-6)9(10)11/h1-4,8H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLRXXTYALIWND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985153 | |
Record name | 3-Nitrobenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6655-77-2 | |
Record name | 6655-77-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitrobenzene-1-sulfonohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70985153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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